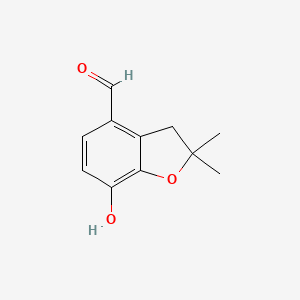
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a hydroxyl group at the 7th position, two methyl groups at the 2nd position, and an aldehyde group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde typically involves the cyclization of appropriately substituted precursors. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using catalysts and under controlled temperature and pressure conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to reduce the environmental impact of chemical production .
化学反応の分析
Types of Reactions
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products
Oxidation: Formation of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylic acid.
Reduction: Formation of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
科学的研究の応用
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play crucial roles in its reactivity and biological activity. For instance, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-: Similar structure with hydroxyl groups at different positions.
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone: Contains a quinolinone ring instead of a benzofuran ring.
Uniqueness
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
7-hydroxy-2,2-dimethyl-3H-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-11(2)5-8-7(6-12)3-4-9(13)10(8)14-11/h3-4,6,13H,5H2,1-2H3 |
InChIキー |
MZHPUNGIDNSXGR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C=CC(=C2O1)O)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate](/img/structure/B14797338.png)
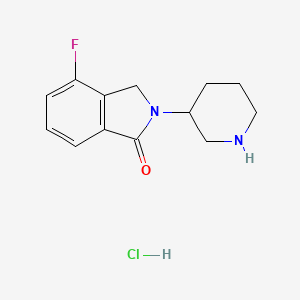

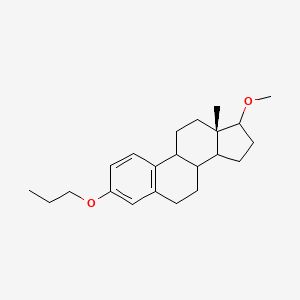
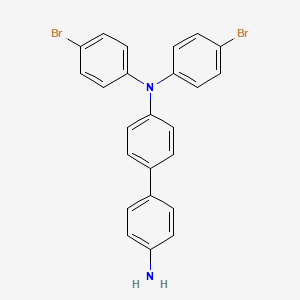
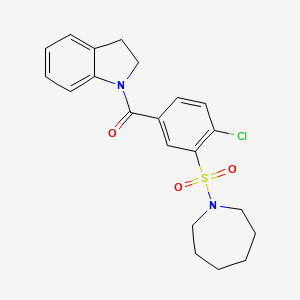
![Diethylamine (E)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14797383.png)
![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)


![Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carbonyl chloride](/img/structure/B14797398.png)
![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B14797412.png)
![9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B14797419.png)
